129112-17-0
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the registry number 129112-17-0 is known as EGFRvIII peptide. This peptide sequence is derived from the epidermal growth factor receptor variant III, which is a tumor-specific mutation widely expressed in glioblastoma multiforme and other neoplasms. The expression of this peptide enhances tumorigenicity, making it a significant target for antitumor immunotherapy .
准备方法
The synthesis of EGFRvIII peptide involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds. Industrial production methods may involve large-scale solid-phase synthesis with automated peptide synthesizers to ensure high yield and purity .
化学反应分析
EGFRvIII peptide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the cysteine residue, forming disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties or to introduce functional groups for further conjugation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and coupling reagents like carbodiimides. .
科学研究应用
EGFRvIII peptide has numerous scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Serves as a tool for studying the role of epidermal growth factor receptor variant III in tumorigenesis.
Medicine: Utilized in the development of targeted immunotherapies for glioblastoma multiforme and other cancers.
Industry: Employed in the production of diagnostic kits and research reagents for cancer research
作用机制
The mechanism of action of EGFRvIII peptide involves its interaction with the major histocompatibility complex class I and II molecules, presenting the peptide to T cells and eliciting an immune response. This immune response targets cells expressing the epidermal growth factor receptor variant III, leading to their destruction. The molecular targets involved include T cell receptors and the epidermal growth factor receptor variant III itself .
相似化合物的比较
EGFRvIII peptide is unique due to its tumor-specific mutation, which is not found in normal tissues. Similar compounds include other tumor-specific peptides derived from different mutations or cancer-associated antigens. These peptides share the common feature of being recognized by the immune system as targets for antitumor responses but differ in their specific sequences and the types of tumors they target .
属性
CAS 编号 |
129112-17-0 |
---|---|
分子式 |
C₇₀H₁₁₁N₁₉O₂₄S |
分子量 |
1634.81 |
序列 |
One Letter Code: LEEKKGNYVVTDHC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。